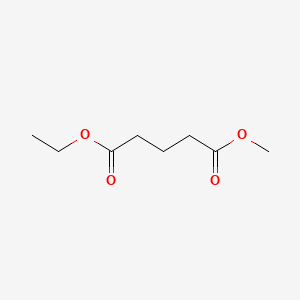

Pentanedioic acid, ethyl methyl ester

Description

Contextualizing Pentanedioic Acid Esters within Dicarboxylic Acid Derivatives

Dicarboxylic acids are organic compounds that contain two carboxylic acid functional groups (-COOH). nih.gov They serve as fundamental building blocks in the chemical industry for the synthesis of a wide array of products, most notably polymers like polyamides and polyesters. nih.goviosrjournals.org Pentanedioic acid, commonly known as glutaric acid, is a linear dicarboxylic acid with a five-carbon chain. nist.gov Like other dicarboxylic acids, it can react with alcohols to form esters. nih.gov

The esters of dicarboxylic acids, or dicarboxylates, are valued for properties such as low volatility, good thermal stability, and low toxicity. researchgate.net These characteristics make them suitable for applications as plasticizers, solvents, and components in lubricants. trea.comhallstarindustrial.com The properties of the resulting ester are heavily influenced by the length of the dicarboxylic acid chain and the nature of the alcohol used in the esterification. researchgate.net For instance, glutaric acid itself is used in the production of polymers, where its five-carbon chain (an odd number) is useful for decreasing polymer elasticity. petercremerna.com Its esters, such as symmetrical diesters (e.g., diethyl glutarate) or the unsymmetrical ethyl methyl glutarate, are part of this broad family of derivatives. The synthesis of polyesters from glycerol (B35011) and glutaric acid has been explored, with fatty acid methyl esters (FAMEs) sometimes incorporated into the polymer matrix to modify its properties. researchgate.netresearchgate.net

Academic Significance and Research Niche of Pentanedioic Acid, Ethyl Methyl Ester

The specific academic significance of this compound lies in its nature as an unsymmetrical or "mixed" diester. While extensive research exists for symmetrical diesters (like dimethyl glutarate or diethyl glutarate) and for monoesters of glutaric acid, the ethyl methyl ester occupies a more specialized research niche. nih.govnist.gov

The primary research interest in such a compound stems from its potential as a tool in organic synthesis. An unsymmetrical diester offers two distinct reactive sites. The methyl and ethyl ester groups can exhibit different rates of reaction (e.g., hydrolysis or transesterification) under certain conditions, allowing for selective modification at one end of the C5 chain. This is a key principle in the synthesis of complex molecules where sequential, controlled reactions are necessary. Methods for the one-pot synthesis of such hetero-dicarboxylic acid diesters from cyclic anhydrides (like glutaric anhydride) have been developed, highlighting the utility of these structures. researchgate.net

Furthermore, the study of mixed esters contributes to a deeper understanding of reaction mechanisms, such as the metal-assisted esterification of glutaric acid. nih.gov While not a widely used commercial product, ethyl methyl glutarate can serve as an analytical standard for identifying components in complex mixtures, for example, in the analysis of products from mixed-acid fermentation and subsequent esterification processes. google.comsigmaaldrich.com Its synthesis and characterization also provide valuable data for understanding the physical and chemical properties of the broader class of dicarboxylate esters, which are investigated for applications ranging from phase change materials for thermal energy storage to environmentally friendly solvents. researchgate.netresearchgate.net

Historical Overview of Relevant Ester Chemistry Developments

The synthesis of esters is one of the most fundamental reactions in organic chemistry, with a history stretching back to the 19th century. The classic method, the Fischer-Speier esterification (or simply Fischer esterification), was first reported by Emil Fischer and Arthur Speier in 1895. wikipedia.org This reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemspider.comsigmaaldrich.com It is an equilibrium process, and historically, chemists have used techniques like removing water as it forms or using an excess of one reactant to drive the reaction toward the ester product. iosrjournals.orgmdpi.com

The esterification of dicarboxylic acids like glutaric acid using the Fischer method to produce diesters is a standard procedure. nih.gov However, the synthesis of a specific mixed ester like ethyl methyl glutarate presents a greater challenge than creating a symmetrical diester. Simply reacting glutaric acid with a mixture of methanol (B129727) and ethanol (B145695) would result in a statistical mixture of three products: dimethyl glutarate, diethyl glutarate, and the desired ethyl methyl glutarate.

This challenge led to the development of more sophisticated methods for selective and partial esterification. Historically and into the present, a key strategy involves the creation of a monoester first, which is then esterified with a different alcohol in a second step. researchgate.net Research has focused on methods to achieve selective monoesterification, for example, by using ion-exchange resins as catalysts or by adsorbing the dicarboxylic acid onto a solid support like alumina, which leaves only one carboxyl group available for reaction. nih.govresearchgate.net The development of methods for the direct and selective synthesis of unsymmetrical diesters from aldehydes and two different thiols (to form dithioacetals) showcases the ongoing interest in creating mixed-functional compounds. nih.gov These historical and ongoing developments in synthetic methodology provide the chemical tools necessary to access specific, unsymmetrical molecules like this compound for targeted research applications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-O-ethyl 1-O-methyl pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-12-8(10)6-4-5-7(9)11-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRUNAIXGSNSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336426 | |

| Record name | Pentanedioic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51503-30-1 | |

| Record name | Pentanedioic acid, ethyl methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Pathways

Direct Esterification Approaches for Asymmetric Diester Formation

Direct esterification presents a straightforward conceptual approach to forming the target asymmetric diester. However, achieving selectivity for the formation of an ethyl methyl ester over the symmetric dimethyl and diethyl esters requires carefully controlled reaction conditions and catalyst selection.

The Fischer-Speier esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com For a dicarboxylic acid like glutaric acid, this reaction can be adapted to produce the asymmetric ethyl methyl ester. The mechanism involves the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. researchgate.netchemguide.co.uk This is a reversible process, and the equilibrium can be driven towards the product ester by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com

To synthesize the ethyl methyl ester, a stepwise approach is necessary. First, glutaric acid can be reacted with one alcohol, for instance, methanol (B129727), under controlled conditions to favor the formation of the mono-methyl ester, methyl hydrogen glutarate. Subsequently, the remaining carboxylic acid group can be esterified with ethanol (B145695) to yield the desired ethyl methyl glutarate. Optimization of this process involves careful control of stoichiometry, reaction time, and temperature to maximize the yield of the asymmetric diester and minimize the formation of symmetric byproducts.

| Parameter | Condition | Purpose |

| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) | To protonate the carbonyl group and facilitate nucleophilic attack by the alcohol. masterorganicchemistry.comresearchgate.net |

| Reactant Ratio | Stepwise addition of alcohols | To control the formation of the asymmetric diester. |

| Temperature | Typically elevated | To increase the reaction rate, though must be controlled to prevent side reactions. researchgate.net |

| Byproduct Removal | Dean-Stark apparatus or drying agents | To shift the equilibrium towards the products by removing water. masterorganicchemistry.com |

Enzymatic methods, particularly those employing lipases, offer a high degree of selectivity in ester synthesis, making them well-suited for the preparation of asymmetric diesters like ethyl methyl glutarate. nih.gov Lipases can catalyze esterification reactions with high regio- and enantioselectivity under mild conditions. nih.govnih.gov For instance, lipase (B570770) B from Candida antarctica (CAL-B) has been effectively used in the desymmetrization of prochiral 3-alkylglutaric acid diesters to produce optically active monoesters. nih.gov

The synthesis of ethyl methyl glutarate via an enzymatic route could involve the selective esterification of glutaric acid first with one alcohol (e.g., methanol) to form the monomethyl ester, followed by a second enzymatic esterification with ethanol. Alternatively, a lipase could be used to selectively hydrolyze one ester group of a symmetric diester (e.g., dimethyl glutarate) in the presence of the other alcohol (ethanol), leading to the desired asymmetric product through transesterification. The choice of enzyme, solvent, and reaction conditions is critical for optimizing the yield and selectivity of the desired asymmetric diester. researchgate.netcore.ac.uk

| Enzyme | Typical Substrates | Key Advantage |

| Lipase B from Candida antarctica (CAL-B) | Prochiral diesters, dicarboxylic acids | High stereoselectivity and efficiency in desymmetrization. nih.gov |

| Lipases from Penicillium roqueforti | Hydroxy furanones | Can be used for kinetic resolution and asymmetric transformations. core.ac.uk |

A greener and highly selective method for methylation involves the use of dimethyl carbonate (DMC) as a methylating agent under base-catalyzed conditions. organic-chemistry.orgacs.org This approach is a practical alternative to hazardous methylating agents like dimethyl sulfate. organic-chemistry.org The reaction demonstrates high selectivity for esterification and proceeds under mild conditions, which helps in preserving the stereochemistry of the molecule. organic-chemistry.orgacs.org

For the synthesis of ethyl methyl glutarate, one could first prepare ethyl hydrogen glutarate. Subsequently, the remaining carboxylic acid can be methylated using DMC with a base catalyst, such as potassium carbonate (K₂CO₃). organic-chemistry.org Isotope-labeling studies suggest that the mechanism involves a direct methyl transfer from DMC to the carboxylate. organic-chemistry.orgacs.org This method is advantageous due to its reduced toxicity and the formation of only carbon dioxide and methanol as byproducts. organic-chemistry.org The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. organic-chemistry.org

| Reagent | Catalyst | Typical Conditions | Advantages |

| Dimethyl Carbonate (DMC) | Potassium Carbonate (K₂CO₃) | 90°C in DMSO | Nontoxic reagent, high selectivity, mild conditions, environmentally friendly byproducts. organic-chemistry.org |

Indirect Synthetic Routes via Precursor Modification

Indirect routes offer an alternative strategy for synthesizing pentanedioic acid, ethyl methyl ester by first constructing a suitable precursor molecule and then modifying it to obtain the final product.

Glutaric acid and its derivatives, such as glutaric anhydride (B1165640), are versatile starting materials for the synthesis of its esters. rxsolgroup.comwikipedia.org Glutaric anhydride can be selectively opened by an alcohol to form a monoester. google.com For example, reacting glutaric anhydride with methanol in the presence of a suitable catalyst can yield methyl hydrogen glutarate. google.com This monoester can then be subjected to a second esterification step with ethanol, using methods like the acid-catalyzed Fischer esterification, to produce the final ethyl methyl glutarate. The controlled, stepwise nature of this approach allows for the precise installation of the different ester groups.

The synthesis of glutaric acid itself can be achieved through various methods, including the ring-opening of butyrolactone followed by hydrolysis, or the oxidation of dihydropyran. wikipedia.org

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and can be employed to construct the glutaric acid backbone. wikipedia.org This reaction involves the condensation of an active hydrogen compound, such as an ester of cyanoacetic acid, with a carbonyl compound. wikipedia.org For instance, a derivative of cyanoacetic ester could undergo a Michael addition with an appropriate acrylate, followed by hydrolysis and decarboxylation to yield a substituted glutaric acid derivative. This derivative can then be converted to ethyl methyl glutarate through subsequent esterification steps.

A visible-light-driven protocol has been reported for the direct synthesis of α-substituted glutaric diesters from acrylates and aldehydes, showcasing a modern approach to constructing the glutaric acid scaffold. chemrxiv.org Another classical approach involves the condensation of acetaldehyde (B116499) with cyanoacetamide to eventually produce β-methylglutaric anhydride, a derivative of glutaric acid. orgsyn.org These methods provide access to a variety of substituted glutaric acid precursors that can be further elaborated to the desired asymmetric diester.

Multi-Step Approaches from Substituted Glutaric Acid Intermediates

The synthesis of unsymmetrical diesters like ethyl methyl pentanedioate (B1230348) often necessitates multi-step pathways, particularly when starting from substituted glutaric acid precursors. These methods provide precise control over the introduction of different ester groups. A common strategy involves the initial formation of a monoester or a reactive intermediate like an anhydride, followed by a second, different esterification.

One established route begins with a substituted glutaric acid derivative, such as β-ethyl-β-methylglutaric acid. This precursor can be synthesized through a multi-step process starting from the condensation of methyl ethyl ketone and ethyl cyanoacetate (B8463686) in the presence of ammonia (B1221849). orgsyn.org The resulting α,α'-dicyano-β-ethyl-β-methylglutarimide is then hydrolyzed using sulfuric acid to yield the substituted glutaric acid. orgsyn.org

Table 1: Synthesis of β-Ethyl-β-methylglutaric Acid

| Step | Starting Materials | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Ethyl cyanoacetate, Methyl ethyl ketone | Anhydrous ammonia, Ammonium acetate (B1210297), Ethanol | α,α'-Dicyano-β-ethyl-β-methylglutarimide | 65-70% | orgsyn.org |

Once the substituted glutaric acid is obtained, it can be converted into the target unsymmetrical diester. This typically involves an initial esterification with one alcohol (e.g., methanol) to form a monoester, followed by a second esterification with the other alcohol (e.g., ethanol) under conditions that drive the reaction to completion, such as using a Dean-Stark apparatus to remove water.

Another versatile approach involves the formation of a glutaric anhydride intermediate. For instance, β-methylglutaric anhydride can be prepared and subsequently reacted with methanol to selectively form methyl hydrogen β-methylglutarate in high yield. orgsyn.org This monoester can then be subjected to a second esterification with ethanol to produce the final ethyl methyl ester. This stepwise approach is crucial for producing unsymmetrical diesters with high purity.

Enzymatic methods also offer a high degree of selectivity. For example, the hydrolysis of dimethyl 3-methylglutarate using pig liver esterase can yield 3-(R)-methylglutaric acid mono methyl ester, demonstrating the selective conversion of a diester into a monoester intermediate. prepchem.com This monoester is then available for subsequent reaction with a different alcohol to form the desired unsymmetrical diester.

Palladium-Catalyzed Reactions for Diester Formation (general context)

Palladium catalysis represents a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, including the synthesis of esters and diesters. A prominent method is the palladium-catalyzed carbonylation of unsaturated compounds, which incorporates carbon monoxide directly into the molecular structure.

The dicarbonylation of 1,3-dienes is a notable atom-economical process for producing aliphatic diesters. unimi.itresearchgate.net This reaction typically involves a palladium catalyst, often in combination with specific phosphine (B1218219) ligands, to react a diene with carbon monoxide and an alcohol. For example, the reaction of 1,3-butadiene (B125203) with carbon monoxide and methanol, catalyzed by a palladium complex with a 1,2-bis-di-tert-butylphosphin-oxylene (dtbpx) ligand, can produce adipate (B1204190) diesters with high selectivity (97%). unimi.itresearchgate.netresearchgate.net The choice of solvent can be critical; some catalyst systems show different efficiencies in solvents like methanol versus toluene. unimi.it This methodology is broadly applicable to a variety of dienes and alcohols, offering a general route to various diesters. unimi.itresearchgate.net

Table 2: Examples of Palladium-Catalyzed Dicarbonylation of Dienes

| Diene Substrate | Alcohol | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Butadiene | Methanol | Pd(TFA)₂ / dtbpx | Dimethyl adipate | 87% | unimi.it |

| 1,2-Pentadiene | Methanol | Pd(TFA)₂ / dtbpx | Methyl 2,4-dimethyl-4-pentenedioate | 74% | unimi.it |

Palladium catalysts are also effective in other types of carbonylative coupling reactions. A four-component reaction has been developed for the synthesis of aromatic esters directly from aryl iodides, alkyl halides, carbon monoxide, and water, showcasing the versatility of palladium catalysis in ester formation. acs.org Furthermore, palladium-catalyzed decarbonylative coupling reactions, such as the reaction of fluoroalkyl glutarimides with aryl boronate esters, highlight the utility of palladium in modifying glutaric acid derivatives, even though the direct product is not a simple diester. nih.gov These examples underscore the broad potential of palladium catalysis for constructing diester frameworks through various synthetic strategies. uni-rostock.de

Advanced Reaction Engineering in Diester Synthesis

To enhance the efficiency, yield, and selectivity of diester production, advanced reaction engineering techniques are employed. These methods integrate reaction and separation steps or utilize novel energy sources to drive chemical transformations more effectively.

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and distillation in a single unit. uctm.edu This integration is particularly advantageous for equilibrium-limited reversible reactions, such as esterification. researchgate.net By continuously removing one or more products (typically water or the ester) from the reaction zone, the chemical equilibrium is shifted towards the product side, driving the reaction to higher conversion rates. uctm.edu

The synthesis of various esters, including methyl acetate and ethyl acetate, has been successfully implemented using reactive distillation. uctm.eduresearchgate.net The key benefits of this technique include:

Overcoming Equilibrium Limitations: Leads to higher reactant conversion and product yield compared to conventional batch reactors. uctm.edu

Energy Savings: The exothermic heat of reaction can be used in-situ to provide the energy required for distillation, reducing external energy input. researchgate.net

Reduced Capital Costs: Combining two process units (reactor and distillation column) into one reduces equipment footprint and investment. researchgate.net

Improved Selectivity: By immediately removing the desired product from the reaction environment, subsequent side reactions can be minimized. kiche.or.kr

In the context of producing an unsymmetrical diester like ethyl methyl pentanedioate from glutaric acid, a reactive distillation column could be designed where glutaric acid reacts with a mixture of methanol and ethanol. The water produced during the two-step esterification would be continuously removed, pushing the reaction toward the formation of the mixed diester. The design of such a process requires careful simulation and optimization of parameters like reflux ratio, feed locations, and operating pressure to maximize yield and purity. kiche.or.krdtu.dk

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing light to initiate chemical reactions. Visible-light photocatalysis is particularly attractive as it uses a low-cost, renewable energy source. chemrxiv.org

A novel, metal-free photocatalytic protocol has been developed for the direct one-pot synthesis of α-substituted glutaric acid diesters. chemrxiv.org This method involves the reaction of aldehydes and acrylates under irradiation from a blue LED (456 nm). The reaction is promoted by an organic dye, Eosin Y, which acts as a Hydrogen Atom Transfer (HAT) catalyst. This process facilitates a Giese-type "consecutive addition" reaction, forming two new carbon-carbon bonds in a single operation. chemrxiv.org The reaction proceeds under mild conditions and demonstrates good functional group tolerance.

Table 3: Photocatalytic Synthesis of α-Substituted Glutaric Diesters

| Aldehyde | Acrylate | Catalyst System | Product Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Benzyl acrylate | Eosin Y / DIPEA / Blue LED | 80% | chemrxiv.org |

| Benzaldehyde | Benzyl acrylate | Eosin Y / DIPEA / Blue LED | 75% | chemrxiv.org |

| 4-Methoxybenzaldehyde | Benzyl acrylate | Eosin Y / DIPEA / Blue LED | 72% | chemrxiv.org |

This photocatalytic approach represents a significant advancement, providing direct access to functionalized glutaric diesters from readily available starting materials without the need for expensive or toxic metal catalysts. chemrxiv.org The ability to perform these transformations using visible light, including natural sunlight, highlights the potential for developing more sustainable chemical manufacturing processes. chemrxiv.org

Reactivity, Reaction Mechanisms, and Chemical Transformations

Hydrolysis Kinetics and Mechanisms

Hydrolysis of pentanedioic acid, ethyl methyl ester involves the cleavage of one or both of its ester bonds by water, a reaction that can be catalyzed by either acid or base. The process can lead to three potential products: the methyl monoester (4-methoxycarbonyl)butanoic acid, the ethyl monoester (4-ethoxycarbonyl)butanoic acid, and ultimately, pentanedioic acid (glutaric acid).

The acid-catalyzed hydrolysis of esters is a reversible process that proceeds via a nucleophilic acyl substitution mechanism. uomustansiriyah.edu.iq For an unsymmetrical diester like ethyl methyl pentanedioate (B1230348), the reaction involves the protonation of the carbonyl oxygen of either the methyl or ethyl ester group, which enhances the electrophilicity of the carbonyl carbon. scribd.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. uomustansiriyah.edu.iqscribd.com Subsequent proton transfer and elimination of either methanol (B129727) or ethanol (B145695) yields the corresponding carboxylic acid and regenerates the acid catalyst. pressbooks.pub

The kinetics of hydrolysis can be influenced by the steric and electronic nature of the alcohol moiety. Generally, the hydrolysis of a methyl ester is faster than that of an ethyl ester under acidic conditions due to the smaller size of the methoxy (B1213986) group, which presents less steric hindrance to the incoming nucleophile. Studies on similar unsymmetrical diesters, such as α-ketoglutarate esters, have shown that the hydrolysis rates of different ester groups within the same molecule can vary significantly. nih.gov For instance, the hydrolysis of the ester group proximal to another carbonyl function can occur much more rapidly than the distal one. nih.gov In the case of ethyl methyl pentanedioate, this suggests a potential for selective hydrolysis, favoring the formation of the ethyl monoester over the methyl monoester, although the equilibrium nature of the reaction requires careful control of conditions to isolate a specific monoester. The reaction is typically treated as a pseudo-first-order process when water is used in large excess. scribd.comyoutube.com

Table 1: General Mechanism of Acid-Catalyzed Ester Hydrolysis

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. pressbooks.pub |

| 2 | Nucleophilic attack by water on the electrophilic carbonyl carbon. uomustansiriyah.edu.iq |

| 3 | Formation of a tetrahedral intermediate. uomustansiriyah.edu.iq |

| 4 | Proton transfer from the attacking water molecule to the alkoxy group. pressbooks.pub |

| 5 | Elimination of the alcohol (methanol or ethanol) as a leaving group. pressbooks.pub |

| 6 | Deprotonation of the resulting carbonyl to form the carboxylic acid and regenerate the catalyst. |

Base-promoted hydrolysis, or saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. masterorganicchemistry.com The process is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This is followed by the elimination of an alkoxide ion (methoxide or ethoxide) as the leaving group, which then deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base step. masterorganicchemistry.com This final step drives the reaction to completion. operachem.com

In the saponification of this compound, the hydroxide ion can attack either carbonyl group. The relative rate of attack is governed by steric hindrance and the electrophilicity of the carbonyl carbon. The methyl ester group is less sterically hindered than the ethyl ester group, making it a more likely target for initial nucleophilic attack. Therefore, the saponification is expected to proceed faster at the methyl ester position. Complete saponification using at least two equivalents of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will yield glutarate salt, methanol, and ethanol. operachem.com Subsequent acidification is required to obtain the final dicarboxylic acid, pentanedioic acid. masterorganicchemistry.comoperachem.com

Table 2: Relative Reactivity in Saponification of Ethyl Methyl Pentanedioate

| Ester Group | Relative Steric Hindrance | Expected Reactivity | Initial Product (after acidification) |

|---|---|---|---|

| Methyl Ester | Lower | Higher | 4-(Ethoxycarbonyl)butanoic acid |

Enzymes, particularly lipases, can be employed as catalysts for the highly enantioselective hydrolysis of diesters. scispace.comscirp.org This method is especially valuable for producing optically active chiral acid derivatives from prochiral or racemic diesters. While this compound itself is not chiral, derivatives with substituents on the glutarate backbone can be resolved using this technique. For example, if a substituent at the C-3 position creates a prochiral center, an enzyme can selectively hydrolyze one of the two enantiotopic ester groups to yield a chiral monoester with high enantiomeric excess. iupac.org

Lipases, such as those from Candida antarctica (e.g., Novozym 435), are frequently used for these transformations. scispace.comscirp.org The reaction is typically conducted in a buffer solution at mild temperatures (e.g., 30°C). scispace.com The enzyme's active site differentiates between the two ester groups based on their spatial arrangement, leading to the preferential hydrolysis of one over the other. This biocatalytic approach has been successfully applied to the synthesis of valuable chiral building blocks, such as (R)-ethyl-3-hydroxyglutarate from a related precursor. nih.gov

Transesterification Processes and Equilibrium Studies

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases and is an equilibrium process. masterorganicchemistry.com For this compound, transesterification could involve, for example, reacting it with a large excess of ethanol under acidic conditions to convert the methyl ester group into an ethyl ester, yielding diethyl pentanedioate. Conversely, using a large excess of methanol would favor the formation of dimethyl pentanedioate. pressbooks.pub

Under basic conditions, using an alkoxide such as sodium ethoxide in ethanol would drive the equilibrium towards the formation of the diethyl ester. masterorganicchemistry.com The mechanism under both acidic and basic conditions is analogous to that of hydrolysis, with an alcohol molecule or alkoxide ion acting as the nucleophile instead of water or hydroxide. masterorganicchemistry.commasterorganicchemistry.com To shift the equilibrium toward the desired product, a large excess of the reactant alcohol is typically used as the solvent. pressbooks.pubmasterorganicchemistry.com Studies on the transesterification of ethyl esters to methyl esters have shown that the reaction can proceed to high yields when a significant molar excess of methanol is used. researchgate.net

Nucleophilic Acyl Substitution Reactions at Ester Centers

Hydrolysis and transesterification are specific examples of the broader class of nucleophilic acyl substitution reactions. libretexts.org This is the characteristic reaction of carboxylic acid derivatives, including esters. uomustansiriyah.edu.iq The general mechanism involves a two-step addition-elimination process at the carbonyl carbon. masterorganicchemistry.comlibretexts.org A nucleophile first adds to the carbonyl, breaking the pi bond and forming a tetrahedral intermediate. This is followed by the reformation of the carbon-oxygen double bond and the expulsion of the leaving group (methoxide or ethoxide). uomustansiriyah.edu.iqlibretexts.org

A variety of nucleophiles can participate in this reaction with this compound. For instance, reaction with ammonia (B1221849) would yield amides, and reaction with Grignard reagents would produce tertiary alcohols after reacting with two equivalents of the organometallic reagent. uomustansiriyah.edu.iq The two ester centers in ethyl methyl pentanedioate may exhibit different reactivities towards a given nucleophile, primarily due to steric factors, with the methyl ester generally being more reactive than the ethyl ester. uomustansiriyah.edu.iq

Alkylation and Carbon-Carbon Bond Formation at Activated Methylene (B1212753) Groups

The methylene groups (–CH₂–) at the C-2 and C-4 positions of the pentanedioate backbone, being alpha (α) to the ester carbonyls, are known as activated methylene groups. The α-hydrogens are acidic and can be removed by a suitable base (e.g., sodium ethoxide, potassium tert-butoxide) to form a carbanion (enolate). google.comyoutube.com This enolate is a potent nucleophile and can undergo alkylation by reacting with an alkyl halide in a nucleophilic substitution reaction, forming a new carbon-carbon bond. youtube.com

This reaction provides a powerful method for synthesizing substituted glutaric acid derivatives. Because there are two activated methylene groups in this compound, both mono- and di-alkylation are possible, depending on the stoichiometry of the base and the alkylating agent used. mdpi.comorganic-chemistry.org The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions like self-condensation. google.comresearchgate.net The reactivity of these active methylene compounds allows for the construction of more complex molecular architectures from the simple glutarate scaffold. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Other Name(s) |

|---|---|

| This compound | Ethyl methyl glutarate |

| (4-Methoxycarbonyl)butanoic acid | Glutaric acid monomethyl ester |

| (4-Ethoxycarbonyl)butanoic acid | Glutaric acid monoethyl ester |

| Pentanedioic acid | Glutaric acid |

| Methanol | |

| Ethanol | |

| Sodium hydroxide | |

| Potassium hydroxide | |

| Novozym 435 | Lipase (B570770) from Candida antarctica |

| (R)-ethyl-3-hydroxyglutarate | |

| Diethyl pentanedioate | Diethyl glutarate |

| Dimethyl pentanedioate | Dimethyl glutarate |

| Sodium ethoxide | |

| Ammonia |

of this compound

This compound, also known as ethyl methyl glutarate, is a diester of glutaric acid. chemeo.comnist.gov Its chemical behavior is characterized by the reactivity of the two ester functional groups and the acidity of the α-hydrogens, which allows for the formation of key reactive intermediates. The following sections detail specific aspects of its reactivity and chemical transformations, drawing on established principles observed in related glutaric acid and ester systems.

Reactivity and Chemical Transformations

The reactivity of this compound is largely dictated by the presence of its ester groups and the carbon framework. These features allow it to participate in a variety of organic reactions, including those fundamental to carbon-carbon bond formation.

The Michael reaction, or Michael 1,4-addition, is a widely utilized method for forming C-C bonds in a mild and efficient manner. wikipedia.org This reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org The nucleophile attacks the β-carbon of the unsaturated system, leading to a 1,4-addition product. wikipedia.org

In the context of glutaric acid derivatives, the corresponding enolates can act as Michael donors. While this compound itself is not an α,β-unsaturated acceptor, its enolate can react with one. For instance, the enolate of a glutarate ester can add to acceptors like α,β-unsaturated esters or ketones. acs.orgorganic-chemistry.org

The general mechanism involves the deprotonation of a carbon alpha to one of the carbonyl groups of the glutarate ester by a base, forming a resonance-stabilized carbanion (enolate). wikipedia.org This enolate then acts as the nucleophile. wikipedia.org The reaction is thermodynamically controlled and is effective with a range of doubly stabilized carbon nucleophiles, including those derived from β-ketoesters and malonates, which share structural similarities with glutarate systems. wikipedia.orgorganic-chemistry.org The versatility of this reaction makes it a cornerstone in synthetic organic chemistry for constructing complex molecules from simpler precursors. dntb.gov.ua

The carbon atoms adjacent to the carbonyl groups (α-carbons) in glutaric ester systems, such as this compound, possess acidic protons. youtube.com The presence of the electron-withdrawing carbonyl group facilitates the removal of an α-proton by a suitable base, leading to the formation of a carbanion known as an enolate. youtube.comscribd.com This enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the carbonyl group. scribd.com

The formation of enolates is a critical step in many synthetic transformations. msu.edu The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed, although in a symmetrical molecule like dimethyl glutarate, this distinction is moot until the first substitution occurs. msu.edu For an unsymmetrical diester like this compound, deprotonation can theoretically occur at either of the two α-carbons.

Once formed, these ester enolates are potent nucleophiles and can undergo various reactions, most notably SN2 alkylations with alkyl halides. snu.ac.kr However, the reactivity of ester enolates is more moderate compared to aldehyde or ketone enolates, which can help prevent side reactions like self-condensation. youtube.comsnu.ac.kr The pKa of the α-protons in esters is typically around 25, meaning a strong base is required for efficient deprotonation. youtube.com

Interactive Table: Properties of this compound Users can sort the data by clicking on the column headers.

| Property | Value | Source |

| Molecular Formula | C8H14O4 | nist.govnih.gov |

| Molecular Weight | 174.19 g/mol | chemeo.comnih.gov |

| CAS Number | 51503-30-1 | chemeo.comnist.gov |

| IUPAC Name | 5-O-ethyl 1-O-methyl pentanedioate | nih.gov |

| Synonyms | Ethyl methyl glutarate, Glutaric acid, ethyl methyl ester | chemeo.comnist.gov |

| InChI Key | YHRUNAIXGSNSTP-UHFFFAOYSA-N | chemeo.comnist.gov |

Specific research on the thermal degradation of this compound is not extensively documented. However, the degradation mechanisms can be inferred from studies on structurally similar esters, such as poly(methyl methacrylate) (PMMA) and poly(alkyl acrylates). researchgate.netmdpi.com The thermal decomposition of esters under controlled, inert conditions typically proceeds through mechanisms involving chain scission and depolymerization. researchgate.net

For a simple diester like ethyl methyl glutarate, initial degradation at elevated temperatures would likely involve the cleavage of the ester linkages. Two primary pathways are plausible:

Elimination Reaction: Involving the β-hydrogens of the ethyl or methyl group, leading to the formation of an alkene (ethene), a carboxylic acid, and the other ester. This is a common pathway for esters with β-hydrogens on the alcohol moiety.

Chain Scission: Random cleavage of the C-C bonds within the pentanedioate backbone or the C-O bonds of the ester groups. This process often initiates at weak points in the molecular structure or at unsaturated end groups if they are present. researchgate.net

Studies on poly(alkyl acrylates) have shown a two-step degradation process. mdpi.com The first, lower-temperature stage is often associated with depolymerization initiated at the chain ends, while a second, higher-temperature stage involves random chain scission. mdpi.com While ethyl methyl glutarate is a small molecule and not a polymer, analogous processes of bond cleavage can be expected. The decomposition products would likely include smaller molecules such as CO, CO2, alkenes (from the ester groups), and fragments of the glutarate chain. researchgate.net The exact mechanism and product distribution would depend on specific conditions like temperature, pressure, and the presence of any catalysts.

Applications in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks and Synthetic Intermediates

In the realm of organic synthesis, the strategic construction of molecules with specific three-dimensional arrangements is paramount, particularly in the development of therapeutic agents and other biologically active compounds. Pentanedioic acid, ethyl methyl ester, and its derivatives serve as foundational units in these intricate synthetic pathways.

Precursors for Pharmaceutically Relevant Compounds

While specific, named pharmaceutical agents directly synthesized from this compound are not extensively documented in publicly available literature, its structural motif is integral to many bioactive compounds. Diesters and their parent dicarboxylic acids, like glutaric acid, are common starting materials in the synthesis of a wide array of pharmaceuticals. These building blocks can be modified to introduce various functional groups and stereocenters, which are crucial for biological activity.

The general synthetic strategy involves utilizing the carboxylate groups (or their ester derivatives) for chain elongation or for the introduction of other functionalities. For instance, glutaric acid derivatives are precursors to N-acyl-glutarimides, which are highly reactive amides used in synthetically valuable cross-coupling reactions. The ester groups in this compound can be selectively hydrolyzed or converted to other functional groups, providing a handle for further molecular elaboration en route to a final drug target. The conversion of carboxylic acids into their methyl esters is a common strategy to create "pro-drugs" with an improved ability to penetrate cell membranes researchgate.net.

Research Findings on Related Precursors:

| Precursor Class | Application in Synthesis | Relevance to this compound |

| Glutaric Acids | Used to synthesize N-acyl-glutarimides for cross-coupling reactions. acs.org | As the parent acid, its reactivity patterns are foundational. |

| Dicarboxylic Acid Esters | Serve as versatile intermediates in the synthesis of various bioactive molecules. | Ethyl methyl glutarate is a specific example of this class. |

| Methyl Esters | Often used to create pro-drugs with enhanced cell permeability. researchgate.net | The methyl ester group of the compound can serve this purpose. |

Building Blocks for Complex Molecular Architectures

The total synthesis of natural products and other complex organic molecules is a significant driver of innovation in synthetic chemistry. These endeavors often require building blocks that allow for the controlled and sequential formation of chemical bonds. The differential reactivity of the ethyl and methyl ester groups in this compound, makes it a potentially valuable tool for constructing complex molecular frameworks.

Chemists engaged in total synthesis aim to construct intricate and complex molecules, which has led to the development of new methods to achieve specific chemical transformations e-bookshelf.de. The synthesis of complex molecules often involves the piecing together of smaller, functionalized fragments. A diester like ethyl methyl glutarate can, in principle, be selectively deprotected at one ester position, allowing for a reaction at that site, while the other ester group remains protected for a subsequent transformation. This step-wise approach is fundamental to building large, intricate structures with precise stereochemistry. While the direct application of this specific diester in a published total synthesis is not readily found, the strategy is a cornerstone of modern organic synthesis uni-bayreuth.denih.govdartmouth.edu.

Orthogonal Protection Strategies in Amino Acid Derivatives (general context)

Orthogonal protection is a crucial strategy in multi-step synthesis, particularly in peptide chemistry, that allows for the selective removal of one protecting group in the presence of others mdpi.com. This is achieved by choosing protecting groups that are removed under different, non-interfering reaction conditions (e.g., one is acid-labile, another is base-labile, and a third is removed by hydrogenolysis) mdpi.com.

In the context of amino acid derivatives, which often have multiple reactive functional groups (the alpha-amino group, the alpha-carboxyl group, and a side-chain function), orthogonal protection is essential. For example, the side chains of amino acids like aspartic acid and glutamic acid are typically protected as esters. If different types of esters are used—for instance, a tert-butyl ester and an allyl ester—one can be removed selectively without affecting the other, enabling site-specific modifications such as the formation of cyclic peptides or the attachment of labels nih.gov.

The structure of this compound, with its two different alkyl esters, exemplifies the core principle of differential reactivity that underpins orthogonal strategies. While not an amino acid itself, its structure serves as a simple model for understanding how chemists can exploit the subtle differences between functional groups to control the outcome of a synthetic sequence. The ability to selectively cleave one ester over the other (for example, through enzyme-catalyzed hydrolysis) would allow this molecule to be used in a manner analogous to orthogonally protected amino acid derivatives.

Monomer and Precursor in Polymer Chemistry Research

The properties of polymers are intrinsically linked to the structure of their monomeric building blocks. Diesters derived from dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides, two of the most important classes of condensation polymers.

Formation of Polyesters and Polyamides from Glutaric Acid Derivatives

Polyesters are synthesized through the reaction of diols with dicarboxylic acids or their derivatives, such as diesters nih.gov. Similarly, polyamides are formed from the reaction of diamines with dicarboxylic acids or their derivatives nih.govstudymind.co.uk. Glutaric acid and its esters are established C5 building blocks for these types of polymers researchgate.net. For example, hydroxyl-terminated polyesters of glutaric acid can be prepared by the transesterification of a diloweralkyl ester of glutaric acid with a polyol. These polyester polyols are then used to produce a wide variety of polyurethane compositions scispace.com.

The synthesis of polyamides can also utilize glutarate precursors. For instance, glutaric acid is used for the production of nylon-4,5 and nylon-5,5 researchgate.net. The polymerization process involves the formation of an amide bond between the amine group of one monomer and the carboxylic acid (or ester) group of another, typically with the removal of a small molecule like water or an alcohol studymind.co.uk. This compound, can serve as a monomer in these reactions, reacting with diols to form polyesters or with diamines to form polyamides.

Polymerization Reactions Involving Dicarboxylic Acid Derivatives:

| Polymer Type | Monomer 1 | Monomer 2 | Linkage Formed |

| Polyester | Diol | Dicarboxylic Acid / Diester | Ester |

| Polyamide | Diamine | Dicarboxylic Acid / Diester | Amide |

| Poly(ester amide) | Amino alcohol | Dicarboxylic Acid / Diester | Ester and Amide |

Tailoring Polymer Properties through Diester Monomers

The chemical structure of the monomers used in polymerization is a key factor that allows chemists to tailor the final properties of the polymer, such as its thermal stability, mechanical strength, and biodegradability rwth-aachen.de. By selecting specific monomers, researchers can engineer polymers for a wide range of applications mdpi.com.

Using a mixed diester like this compound, as a monomer introduces a degree of asymmetry into the polymer chain compared to using a symmetrical diester like dimethyl glutarate or diethyl glutarate. During polycondensation, the reaction with a co-monomer (like a diamine or diol) would result in the elimination of either methanol (B129727) or ethanol (B145695). This could lead to a polymer with a less regular repeating unit structure. This disruption of regularity can affect the polymer's ability to crystallize, which in turn influences its melting point, solubility, and mechanical properties. This principle is a fundamental tool in polymer design, allowing for the fine-tuning of material characteristics to meet the demands of specific applications mdpi.com.

Fine Chemical Synthesis and Specialty Chemical Applications of this compound

This compound, also known as ethyl methyl glutarate, serves as a versatile building block in advanced organic synthesis and materials science. Its unsymmetrical nature, possessing both a methyl and an ethyl ester group, allows for selective chemical transformations, making it a valuable intermediate in the synthesis of fine chemicals and the development of specialty materials.

Role as a Versatile Building Block

In the realm of fine chemical synthesis, organic building blocks are fundamental molecules that can be assembled to create more complex structures. this compound, with its linear five-carbon backbone and dual ester functionalities, is a key precursor for the synthesis of a variety of organic compounds. The differential reactivity of the methyl and ethyl esters under specific conditions allows for regioselective modifications, a crucial aspect in the multi-step synthesis of complex target molecules.

One of the primary applications of diesters like ethyl methyl glutarate is in the formation of cyclic compounds through base-catalyzed intramolecular condensation reactions. The Dieckmann condensation, for instance, is a classic method for creating five- or six-membered rings, which are prevalent scaffolds in many biologically active molecules and specialty chemicals. chemeo.comchemsynthesis.com In the case of this compound, this reaction would lead to the formation of a cyclic β-keto ester, a versatile intermediate for further synthetic manipulations.

The selective hydrolysis of one ester group over the other is a key strategy that enhances the utility of unsymmetrical diesters. While specific literature detailing the selective chemical hydrolysis of this compound is not abundant, enzymatic methods have shown high selectivity with similar substrates. For example, Candida antarctica lipase (B570770) B (CAL-B) has been used for the desymmetrization of prochiral 3-alkylglutaric acid diesters, yielding optically active monoesters. chemspider.com This approach is particularly relevant in the synthesis of chiral building blocks for pharmaceuticals.

Applications in the Synthesis of Bioactive Molecules and Intermediates

The structural motif derived from pentanedioic acid is present in various bioactive molecules. While direct synthesis pathways employing the ethyl methyl ester are not extensively documented in publicly available research, the utility of glutarate derivatives in pharmaceutical synthesis is well-established. For instance, derivatives of glutaric acid are used as intermediates in the synthesis of complex pharmaceutical compounds. The ability to selectively modify one of the ester groups in this compound would offer a strategic advantage in constructing such intricate molecules.

The synthesis of piperidines, a common heterocycle in many pharmaceuticals, can be envisioned starting from glutarate derivatives. For example, the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate, a nipecotic ester analog, has been reported as a key intermediate for morphine analogs. beyondpesticides.org While this specific example may not use the mixed ester, it highlights the potential of glutarate scaffolds in the synthesis of neurologically active compounds.

Potential in Specialty Polymer and Materials Science

In materials science, diesters are fundamental components in the synthesis of polyesters and polyamides. The choice of the diacid or diester monomer significantly influences the properties of the resulting polymer, such as its biodegradability, flexibility, and thermal stability. While specific research on polymers derived exclusively from this compound is limited, the broader class of glutarate-based polymers has been investigated for various applications.

For instance, biodegradable thermoplastic elastomers have been developed using glutaric acid as a monomer, indicating the potential for its esters to be used in creating environmentally friendly plastics. The incorporation of glutarate units can influence the crystallinity and, consequently, the degradation rate of polyesters.

Furthermore, esters are widely used as plasticizers to improve the flexibility and durability of polymers. Specialty esters can be designed to offer specific performance characteristics, such as low migration and high permanence. The structure of this compound suggests its potential as a precursor for specialty plasticizers, although specific industrial applications are not prominently reported.

Research Findings and Data

Table 1: Representative Intramolecular Condensation of a Diester (Dieckmann Condensation) This table illustrates a general Dieckmann condensation reaction, a potential application for this compound.

| Reactant | Base | Solvent | Product | Yield (%) |

| Diethyl adipate (B1204190) | Sodium ethoxide | Ethanol | 2-Ethoxycarbonylcyclopentanone | ~80 |

Table 2: Enzymatic Desymmetrization of a Prochiral Glutarate Diester This table is based on the enzymatic hydrolysis of a related glutarate diester, demonstrating the potential for selective transformations applicable to this compound.

| Substrate | Enzyme | Solvent | Product | Enantiomeric Excess (%) |

| Diethyl 3-isobutylglutarate | CAL-B | Toluene | (S)-Ethyl 3-isobutylglutarate monoester | >99 |

The data in these tables, while not directly involving this compound, highlight key synthetic strategies where this unsymmetrical diester could be employed to produce valuable fine chemicals and specialty chemical precursors. Further research into the specific reactivity and applications of this compound is warranted to fully explore its potential in advanced organic synthesis and materials science.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling and Reaction Monitoring

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thepharmajournal.comjmchemsci.com It is frequently employed for the qualitative and quantitative analysis of esters in complex mixtures, offering high selectivity, accuracy, and sensitivity. nih.gov

When a molecule of Pentanedioic acid, ethyl methyl ester passes through the mass spectrometer, it is ionized, typically by electron impact, forming a molecular ion (M+). chemguide.co.uk This high-energy ion is unstable and breaks apart into smaller, charged fragments. chemguide.co.ukreadchemistry.com The pattern of these fragments is unique to the molecule's structure and serves as a molecular fingerprint for its identification.

For esters, fragmentation commonly occurs via cleavage of the bonds adjacent to the carbonyl (C=O) group. libretexts.org Key fragmentation pathways include the loss of the alkoxy group (-OR) and hydrogen rearrangements. libretexts.org In the case of this compound (molecular weight: 174.19 g/mol ), the mass spectrum shows characteristic peaks that confirm its structure. nih.gov The most abundant fragment ions (peaks) are observed at specific mass-to-charge ratios (m/z).

A summary of the primary mass spectral data for this compound is provided below. nih.gov

| Property | Value |

| Top Peak (m/z) | 129 |

| 2nd Highest Peak (m/z) | 101 |

| 3rd Highest Peak (m/z) | 100 |

The peak at m/z 129 likely corresponds to the loss of the ethoxy group (-OCH2CH3; mass = 45), while the peak at m/z 101 can be attributed to the cleavage that results in the [CH3OOC(CH2)3]+ fragment. These specific fragmentation patterns are crucial for distinguishing it from other isomers and confirming its identity in a reaction mixture.

GC-MS is a well-established method for the quantitative determination of specific esters within complex samples, such as pharmaceutical products, beverages, and environmental matrices. nih.govchromforum.org The technique allows for the separation of individual components, which are then detected and quantified by the mass spectrometer. nih.gov

For enhanced sensitivity and selectivity, especially at low concentrations, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. mdpi.com Instead of scanning a full mass range, the instrument focuses only on the characteristic fragment ions of the target analyte, such as the m/z 129 and 101 ions for this compound. mdpi.com This targeted approach significantly improves the signal-to-noise ratio, leading to lower limits of detection (LOD) and more accurate quantification. mdpi.comchromatographyonline.com For instance, quantitative GC-MS methods have been developed to measure various esters with LODs in the micrograms per liter (µg/L) range. nih.govchromatographyonline.com

The direct GC-MS analysis of the parent compound, Pentanedioic acid (glutaric acid), and other dicarboxylic acids is challenging. researchgate.net Their high polarity, low volatility, and thermal instability prevent them from passing through the GC column efficiently, often resulting in broad, asymmetrical peaks and poor detection. nih.govcolostate.edu

To overcome these issues, a derivatization step is required prior to analysis. nih.govcolostate.edu This chemical modification converts the polar carboxyl groups into less polar, more volatile derivatives. The two most common strategies are:

Esterification: This involves converting the carboxylic acid groups into esters, typically methyl or butyl esters. researchgate.netnih.gov Reagents like Boron trifluoride (BF3) in an alcohol (e.g., methanol (B129727) or butanol) are frequently used for this purpose. researchgate.netnih.gov The resulting diesters, such as dimethyl glutarate or dibutyl glutarate, are much more suitable for GC analysis.

Silylation: This method replaces the active hydrogen atoms of the carboxyl groups with a trimethylsilyl (TMS) group. researchgate.netnih.gov A common silylating agent is N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). researchgate.netnih.gov Silylation is highly effective and can provide very low detection limits. nih.gov

Both techniques are suitable for the analysis of low molecular weight dicarboxylic acids, enabling their separation and quantification in complex samples like atmospheric aerosols. nih.gov The choice between esterification and silylation often depends on the specific requirements of the analysis, such as the desired sensitivity and the nature of the sample matrix. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining molecular structure. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. uobasrah.edu.iqdu.edu

The ¹H and ¹³C NMR spectra of this compound provide definitive evidence of its structure. Each unique proton and carbon atom in the molecule generates a distinct signal (resonance) in the respective spectrum, and the characteristics of these signals (chemical shift, integration, and splitting pattern) reveal how the atoms are connected. uobasrah.edu.iq

¹H NMR Spectrum: The proton NMR spectrum would show distinct signals corresponding to the ethyl group, the methyl group, and the three methylene (B1212753) groups of the pentanedioate (B1230348) backbone.

Ethyl Group: A triplet signal for the methyl protons (-CH3) and a quartet signal for the methylene protons (-OCH2-).

Methyl Group: A singlet for the methyl ester protons (-OCH3).

Pentanedioate Backbone: Multiple signals, likely multiplets, for the three methylene groups (-CH2CH2CH2-).

¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. uobasrah.edu.iq

Carbonyl Carbons: Two signals in the downfield region, characteristic of ester carbonyls (C=O).

Alkoxy Carbons: Signals corresponding to the -OCH2- of the ethyl group and the -OCH3 of the methyl group.

Alkyl Carbons: Signals for the methyl carbon of the ethyl group and the three methylene carbons of the pentanedioate chain.

The precise chemical shifts and coupling constants observed in these spectra allow for unambiguous assignment of the entire structure. mdpi.comresearchgate.net Furthermore, the integration of the ¹H NMR signals can be used to assess the purity of the sample by comparing the relative ratios of protons to those of a known internal standard.

NMR spectroscopy, particularly when combined with isotopic labeling, is a powerful tool for investigating reaction mechanisms. researchgate.net Isotopic labeling involves strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O) and then using a spectroscopic technique to track the position of that label in the products. nih.govnih.gov

A classic example relevant to the synthesis of esters like this compound is the elucidation of the Fischer esterification mechanism. pearson.com To determine which oxygen atom from the alcohol becomes the ester oxygen, the reaction can be carried out using an alcohol labeled with the ¹⁸O isotope. pearson.com

For example, in the reaction between a carboxylic acid and ¹⁸O-labeled methanol (CH3¹⁸OH), the resulting methyl ester is found to contain the ¹⁸O isotope, while the water formed as a byproduct contains the unlabeled oxygen from the carboxylic acid. pearson.com This outcome, which can be confirmed by mass spectrometry or ¹³C NMR (as the ¹⁸O isotope can cause a small shift in the resonance of the attached carbon), definitively proves that the alcohol's oxygen atom acts as the nucleophile and becomes part of the final ester product. pearson.com Such experiments are fundamental to understanding reaction pathways and optimizing synthetic procedures.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy serve as fundamental tools in mechanistic studies for observing the progress of chemical reactions in real-time. While both techniques probe the molecular structure, they provide different and often complementary information regarding the electronic and vibrational states of molecules like this compound.

Infrared (IR) Spectroscopy is particularly powerful for monitoring reactions involving the formation or transformation of functional groups. In mechanistic studies related to the synthesis of this compound, such as the esterification of glutaric acid or transesterification of a related diester, IR spectroscopy can track the reaction progress by monitoring specific vibrational bands. nih.govpurdue.edunih.gov The disappearance of the broad O-H stretch from the carboxylic acid starting material and the simultaneous appearance of the characteristic C=O and C-O ester stretches provide direct evidence of the reaction's progression. purdue.edu By acquiring spectra at various time points, kinetic data can be extracted, offering insights into the reaction mechanism, the influence of catalysts, and the formation of any intermediate species. nih.gov

The key IR absorptions for monitoring the formation of this compound include the strong carbonyl (C=O) stretching vibration and the distinct C-O stretching vibrations associated with the ester linkages.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Mechanistic Significance |

| C=O (Ester) | Stretch | 1750-1735 | Strong | Appearance/increase in intensity indicates ester formation. |

| C-O (Ester) | Stretch | 1300-1000 | Medium | Appearance confirms the formation of the ester linkage; two bands are typically observed. |

| O-H (Acid) | Stretch | 3300-2500 | Broad | Disappearance indicates consumption of the carboxylic acid starting material. |

| C-H (Alkyl) | Stretch | 3000-2850 | Medium | Generally remains constant; serves as an internal reference. |

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. researchgate.net For a simple aliphatic ester like this compound, its application in mechanistic studies is limited. The molecule lacks extensive conjugation or chromophores that absorb strongly in the standard UV-Vis range (200-800 nm). masterorganicchemistry.com The primary electronic transitions available are the n→π* and π→π* transitions of the carbonyl groups. The n→π* transition is typically weak and occurs around 200-220 nm, making it difficult to observe and quantify accurately, especially in common UV-absorbing solvents. masterorganicchemistry.comresearchgate.net

Therefore, UV-Vis spectroscopy would generally not be the primary technique for mechanistic studies of this compound unless the reaction involves the formation or cleavage of a conjugated system or the introduction of a chromophore elsewhere in the molecule. avantes.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power for characterizing complex mixtures. For compounds like this compound, which may be present in intricate matrices such as environmental samples or industrial products, these techniques are indispensable for unambiguous identification and quantification.

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) is a state-of-the-art analytical technique that provides exceptionally high resolving power for the analysis of complex volatile and semi-volatile mixtures. copernicus.orgnih.gov This method is particularly well-suited for the detailed characterization of an "ester fraction," where numerous structurally similar compounds may co-elute in a standard one-dimensional GC analysis. dlr.de

In a GCxGC system, the entire sample is subjected to two distinct chromatographic separations. nih.gov The effluent from a primary column is continuously trapped, concentrated, and re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional separation plane that significantly increases peak capacity and separation power compared to conventional GC. copernicus.orgmdpi.com

When analyzing a complex ester fraction that may contain this compound, GCxGC-MS offers several advantages:

Enhanced Resolution: It can separate the target analyte from isomeric and isobaric interferences that would otherwise overlap, which is crucial for accurate identification in matrices like biofuel or polymer extracts. dlr.de

Structured Chromatograms: The technique produces structured chromatograms where chemically related compounds, like a homologous series of dicarboxylic acid esters, align in distinct bands on the 2D plot, simplifying group-type analysis and identification of unknown components.

Increased Sensitivity: The refocusing of effluent between the two columns leads to sharper, taller peaks, enhancing the signal-to-noise ratio and improving detection limits. dlr.de

The coupling to a mass spectrometer provides the third dimension of data, yielding mass spectra for each separated peak. This allows for positive identification of this compound based on its characteristic fragmentation pattern, even when present at trace levels.

Interactive Data Table: Hypothetical GCxGC-MS Data for Target Analyte in an Ester Fraction

| Compound Name | 1st Dimension Retention Time (¹t_R) | 2nd Dimension Retention Time (²t_R_) | Key Mass Fragments (m/z) | Analytical Value |

| This compound | 25.45 min | 2.18 s | 101, 129, 143, 174 (M⁺) | Unique retention times and mass spectrum provide positive identification and separation from matrix interferences. |

| Diethyl Pentanedioate | 26.10 min | 2.35 s | 115, 143, 157, 188 (M⁺) | Separation from the ethyl methyl ester, which may not be possible with 1D GC, allows for accurate quantification. |

| Dimethyl Pentanedioate | 24.80 min | 2.01 s | 87, 115, 129, 160 (M⁺) | Resolved from other diesters, demonstrating the high separation power of the technique. trajanscimed.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from its electronic structure. These ab initio or semi-empirical methods can determine molecular geometries, electronic distributions, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for optimizing molecular geometries and determining electronic properties like orbital energies and charge distributions.

For a molecule like Pentanedioic acid, ethyl methyl ester, DFT calculations would typically be employed to find the lowest energy (most stable) three-dimensional arrangement of its atoms. The calculations involve solving the Kohn-Sham equations to approximate the electron density of the system. Various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) can be used to achieve the desired balance of computational cost and accuracy. frontiersin.orgacs.org

The optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, one would expect the C-O single bonds of the ester groups to be around 1.34 Å, the C=O double bonds to be approximately 1.21 Å, and the C-C bonds of the pentanedioic acid backbone to be in the range of 1.52-1.54 Å. The bond angles around the sp3-hybridized carbons would be close to the tetrahedral angle of 109.5°, while those around the sp2-hybridized carbonyl carbons would be near 120°.

Analysis of the electronic structure provides further insights. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. In diesters, the HOMO is typically located around the non-bonding p-orbitals of the carbonyl oxygen atoms, while the LUMO is centered on the antibonding π* orbital of the C=O groups. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution. For this compound, the MEP would show regions of negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those on the methyl and ethyl groups.

Table 1: Predicted Molecular Properties of Glutarate Diesters from Computational Models

| Property | Dimethyl Glutarate (Analog) | This compound (Predicted) | Diethyl Glutarate (Analog) |

| Molecular Formula | C₇H₁₂O₄ chemscene.com | C₈H₁₄O₄ | C₉H₁₆O₄ |

| Molecular Weight ( g/mol ) | 160.17 chemscene.com | 174.19 | 188.22 |

| Topological Polar Surface Area (TPSA) (Ų) | 52.6 chemscene.com | ~52.6 | 52.6 |

| Number of Rotatable Bonds | 4 chemscene.com | 5 | 6 |

Data for Dimethyl Glutarate is sourced from computational chemistry databases. chemscene.com Properties for this compound are predicted based on its structure and comparison with its symmetrical analogs.

Diester molecules like this compound are flexible due to the rotation around several single bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. The pentyl backbone and the terminal ethyl and methyl groups can rotate, leading to a complex potential energy surface with multiple local minima.

Computational methods, particularly DFT, are used to perform a systematic search of the conformational space. This can be done by rotating key dihedral angles (e.g., O=C-C-C, C-C-C-C, C-O-C-C) in a stepwise manner and calculating the energy of each resulting geometry. The results allow for the identification of the most stable conformers, which are the ones that will be most populated at thermal equilibrium. For linear diesters, extended, or "all-trans," conformations of the carbon backbone are often low in energy, but folded or "gauche" conformations can be stabilized by weak intramolecular interactions. acs.org The presence of both a methyl and an ethyl group introduces asymmetry, which can lead to a larger number of unique stable conformers compared to the symmetric dimethyl or diethyl glutarate.

Molecular Dynamics Simulations for Reactivity and Solvation Studies

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govrsc.org MD simulations provide a bridge between the static picture of a molecule and its dynamic behavior in a realistic environment, such as in a solvent. rsc.org

In a typical MD simulation of this compound, a "box" containing one or more molecules of the diester and numerous solvent molecules (e.g., water, ethanol) is created. The forces between all atoms are calculated using a force field (a set of empirical energy functions and parameters), and Newton's equations of motion are solved iteratively to track the trajectory of each atom.

Reactivity can also be explored with MD. For example, simulations can model the approach of a reactant, like a hydroxide (B78521) ion for hydrolysis, to the ester. By analyzing the trajectories, researchers can understand the preferred pathways for reaction and the role of the solvent in either stabilizing or hindering the approach of the reactants. nih.gov These simulations can provide insights into the initial steps of a chemical reaction that are often too fast to be captured by experimental methods.

Reaction Pathway Modeling and Transition State Characterization

To understand the mechanism of a chemical reaction, it is crucial to characterize the transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry is an essential tool for locating and analyzing transition states, which are inherently unstable and cannot be isolated experimentally.

For this compound, a key reaction is hydrolysis, where the ester is cleaved by water (or acid/base catalysis) to form glutaric acid, methanol (B129727), and ethanol (B145695). Using methods like DFT, a reaction coordinate can be defined, and the energy profile along this pathway can be calculated. The process involves finding the geometry of the transition state structure, which is a first-order saddle point on the potential energy surface.

For the base-catalyzed hydrolysis of one of the ester groups, the reaction pathway would involve the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of the alkoxide (methoxide or ethoxide) leaving group. Computational modeling can determine the activation energies for the formation and breakdown of this intermediate.

By comparing the activation energies for the hydrolysis of the methyl ester versus the ethyl ester end of the molecule, it is possible to predict which group is more likely to be hydrolyzed first. Generally, the methyl ester is slightly more reactive towards nucleophilic attack than the ethyl ester due to less steric hindrance, a hypothesis that can be quantified through transition state calculations. These models provide a detailed, step-by-step picture of the reaction mechanism that is critical for controlling reaction outcomes in synthetic chemistry.

Unraveling the Environmental Journey of this compound: A Focus on Biodegradation

The environmental fate of industrial chemicals is a critical area of scientific inquiry. This article delves into the environmental chemistry and biodegradation of this compound, a dicarboxylic acid diester. While specific research on this particular compound is limited, this analysis extrapolates from established principles of ester and dicarboxylic acid biodegradation to outline its likely environmental transformation pathways.

This compound, also known as ethyl methyl glutarate, belongs to the class of aliphatic esters. Its environmental persistence, mobility, and ultimate fate are governed by a combination of physical, chemical, and biological processes. Of these, biodegradation by microbial communities in soil and aquatic environments is anticipated to be the primary mechanism of its removal.

Biochemical and Natural Product Relevance

Occurrence and Detection in Biological Samples and Extracts